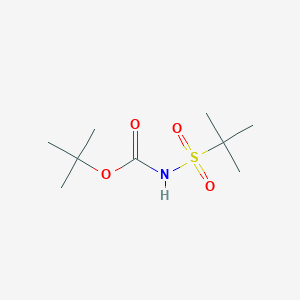

tert-Butyl(tert-butylsulfonyl)carbamate

Description

tert-Butyl(tert-butylsulfonyl)carbamate is a specialized carbamate derivative featuring a tert-butylsulfonyl group attached to the carbamate nitrogen. This compound is structurally distinct due to the sulfonyl moiety, which enhances its stability and reactivity in synthetic applications, particularly in pharmaceutical intermediates and peptide chemistry. The tert-butyl group provides steric bulk, protecting reactive sites during multi-step syntheses.

Properties

Molecular Formula |

C9H19NO4S |

|---|---|

Molecular Weight |

237.32 g/mol |

IUPAC Name |

tert-butyl N-tert-butylsulfonylcarbamate |

InChI |

InChI=1S/C9H19NO4S/c1-8(2,3)14-7(11)10-15(12,13)9(4,5)6/h1-6H3,(H,10,11) |

InChI Key |

ZEBKVKCCBOUFOR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NS(=O)(=O)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl(tert-butylsulfonyl)carbamate typically involves the reaction of tert-butyl carbamate with tert-butylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The reaction can be represented as follows:

tert-Butyl carbamate+tert-Butylsulfonyl chloride→this compound+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(tert-butylsulfonyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the tert-butylsulfonyl group can be replaced by other nucleophiles.

Deprotection Reactions: The tert-butyl group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Deprotection Reactions: Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are used to remove the tert-butyl group.

Major Products Formed

Substitution Reactions: The major products are the substituted carbamates where the tert-butylsulfonyl group is replaced by the nucleophile.

Deprotection Reactions: The major product is the free amine along with the formation of tert-butyl cation.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl(tert-butylsulfonyl)carbamate is used as a protecting group for amines during multi-step organic synthesis. It helps in preventing unwanted reactions at the amine site, thereby increasing the overall yield of the desired product.

Biology

In biological research, the compound is used in the synthesis of peptide and protein analogs. It helps in protecting the amine groups of amino acids during peptide synthesis, ensuring the correct sequence and structure of the final product.

Medicine

In medicinal chemistry, this compound is used in the synthesis of pharmaceutical intermediates. It helps in protecting sensitive amine groups during the synthesis of complex drug molecules.

Industry

In the chemical industry, the compound is used in the production of agrochemicals, dyes, and other specialty chemicals. It helps in protecting functional groups during the synthesis of these complex molecules.

Mechanism of Action

The mechanism of action of tert-Butyl(tert-butylsulfonyl)carbamate involves the formation of a stable carbamate linkage that protects the amine group from unwanted reactions. The tert-butylsulfonyl group provides steric hindrance, preventing nucleophilic attack on the amine. Under acidic conditions, the tert-butyl group is protonated and removed, releasing the free amine.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-Butyl(tert-butylsulfonyl)carbamate with key analogs based on substituents, reactivity, and applications.

Substituent-Driven Functional Differences

*Hypothetical formula based on structural analogs.

Reactivity and Solubility

- Sulfonyl vs. Carbamate Reactivity: The tert-butylsulfonyl group in the target compound enhances electrophilicity compared to simple tert-butyl carbamates (e.g., tert-butyl carbamate, CAS 4248-19-5), enabling nucleophilic substitutions at the sulfonyl sulfur. This contrasts with tert-butyl N-(3-sulfamoylphenyl)carbamate, where the sulfamoyl group participates in hydrogen bonding, reducing solubility in non-polar solvents .

- Solubility Trends : Sulfonyl-containing carbamates (e.g., tert-Butyl N-[1-(chlorosulfonyl)-3-methylbutan-2-YL]carbamate) exhibit moderate polarity (logP ~2.5–3.0) and solubility in dichloromethane or THF, whereas mercapto derivatives (e.g., tert-Butyl (2-mercaptoethyl)carbamate) are more polar and water-miscible .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.